Etoposide 3',4'-Quinone
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Overview
Description
Combretastatin is a naturally occurring compound found in the bark of the South African bush willow tree, Combretum caffrum . It belongs to a class of natural phenols and is known for its potent anti-tumor properties. Combretastatin A-4, one of the most studied variants, has shown significant efficacy in disrupting the blood supply to tumors, making it a promising candidate for cancer therapy .
Mechanism of Action
Etoposide quinone, also known as “5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione”, “Etoposide o-Quinone”, or “Etoposide 3’,4’-Quinone”, is a derivative of the anticancer drug Etoposide . This compound exhibits significant antitumor activity and is used in the treatment of various cancers .
Target of Action
Etoposide quinone primarily targets DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division by relieving torsional strain in the DNA structure .
Mode of Action
Etoposide quinone interacts with its target by forming a ternary complex with DNA and topoisomerase II . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents entry into the mitotic phase of cell division, leading to cell death . Etoposide quinone acts primarily in the S and G2 phases of the cell cycle .
Biochemical Pathways
The action of Etoposide quinone affects the DNA replication pathway . By inhibiting topoisomerase II, it disrupts the normal process of DNA unwinding, which is essential for replication . This leads to the accumulation of DNA breaks, preventing the cell from entering mitosis and leading to cell death .
Pharmacokinetics
Etoposide quinone’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, with CYP3A4 involved in its metabolism . Biliary excretion of unchanged drug and/or metabolites is an important route of etoposide elimination, with fecal recovery of radioactivity accounting for 44% of the intravenous dose . Additionally, 56% of the dose is excreted in the urine, 45% of which is excreted as etoposide .
Result of Action
The result of Etoposide quinone’s action at the molecular level is the induction of double-stranded breaks in DNA . This leads to the accumulation of unrepaired DNA, preventing the cell from entering mitosis and ultimately leading to cell death . At the cellular level, this results in the death of cancer cells, contributing to the compound’s antitumor activity .
Action Environment
The action of Etoposide quinone can be influenced by various environmental factors. For instance, the presence of oxidative enzymes can lead to the formation of Etoposide quinone from Etoposide . Additionally, the compound’s action can be affected by the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Combretastatin can be synthesized through various routes. One common method involves the reaction of 1-bromomethyl-3,4,5-trimethoxybenzene with triphenylphosphine to form a phosphonium salt. This intermediate is then coupled with a benzaldehyde-derived B-ring using a Wittig olefination reaction . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of combretastatin often involves large-scale synthesis using similar methods as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: Combretastatin undergoes various chemical reactions, including:
Oxidation: Combretastatin can be oxidized to form quinones, which are active metabolites with enhanced biological activity.
Reduction: Reduction reactions can convert combretastatin into its dihydro derivatives, which may exhibit different pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic rings, can yield a wide range of analogs with varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various combretastatin analogs, quinones, and dihydro derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Combretastatin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying stilbenoid chemistry and developing new synthetic methodologies.
Biology: Combretastatin is used to investigate the mechanisms of microtubule disruption and cell cycle arrest.
Medicine: Its primary application is in cancer therapy, where it is used to target and disrupt tumor vasculature.
Comparison with Similar Compounds
Combretastatin is unique due to its potent anti-tumor properties and ability to disrupt tumor vasculature. Similar compounds include:
Colchicine: Another tubulin-binding agent with similar mechanisms but different structural features.
Podophyllotoxin: A natural product that also targets microtubules but has a different binding site and mechanism.
Vinblastine and Vincristine: These are vinca alkaloids that inhibit microtubule formation but differ in their chemical structure and clinical applications.
Combretastatin stands out due to its structural simplicity and high potency, making it a valuable compound in cancer research and therapy .
Properties
CAS No. |
105016-65-7 |
---|---|
Molecular Formula |
C28H28O13 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 |
InChI Key |
SBLYXIKLMHGUJZ-FMEAWWTOSA-N |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |
Synonyms |
5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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